5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential biological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of these compounds often involves the use of a variety of techniques, including microwave irradiation and ultrasonic-assisted reactions . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Synthesis and Molecular Corroboration
The synthesis of novel pyrazoles, including compounds with structural similarities to 5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, has been reported. These compounds exhibit significant biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been carried out to examine the interaction between these compounds and enzymes responsible for inflammation and breast cancer, identifying some as potent COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial and Anticancer Agents
Research on pyrazolo[4,3-d]-pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showed higher anticancer activity than the reference drug, doxorubicin, in vitro, indicating their potential as promising therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Formulation Development for Poorly Soluble Compounds
A study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, aiming to increase in vivo exposure. This research is crucial for compounds with similar structural characteristics to 5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, highlighting the importance of formulation strategies in drug development (Burton et al., 2012).
Adenosine Kinase Inhibitors and Receptor Affinity
The pyrazolo[3,4-d]pyrimidine ring system has been studied for its potential as adenosine kinase inhibitors and for exhibiting A1 adenosine receptor affinity. These studies are essential for understanding the therapeutic potential of compounds within this chemical class, including their role in inflammation and potential antiulcerogenic properties (Cottam, Wasson, Shih, Raychaudhuri, Di Pasquale, & Carson, 1993).
Herbicidal Activity
The herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, demonstrating that some compounds exhibit good inhibition activities against specific plants. This research opens the possibility of using such compounds in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Mechanism of Action
properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-3-1-2-12(8-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-6-4-14(20)5-7-15/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGDKOSMBWRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
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